3-Pentanone-2,2,4,4-D4

Description

Significance of Deuterium (B1214612) Labeling in Scientific Inquiry

Deuterium (D), a stable isotope of hydrogen with a neutron in its nucleus in addition to a proton, is a cornerstone of isotope labeling. simsonpharma.com Its natural abundance is low (approximately 0.015%), making its deliberate introduction into a molecule a distinct marker. scielo.org.mx The key to its utility lies in the mass difference between deuterium and protium (B1232500) (the common isotope of hydrogen, ¹H). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This difference gives rise to the Kinetic Isotope Effect (KIE), where reactions involving the breaking of a C-H bond proceed at a different rate when a C-D bond is present. symeres.comscielo.org.mx

The significance of deuterium labeling spans numerous scientific fields:

Mechanistic Chemistry : By observing the KIE, chemists can determine whether a specific C-H bond is broken during the rate-determining step of a reaction, providing critical insights into the reaction pathway. thalesnano.comclearsynth.com

Metabolism Studies : In pharmacology and toxicology, deuterated compounds are used to trace the metabolic fate of drugs and other xenobiotics in the body, helping to identify metabolites and understand how substances are processed and excreted. symeres.comclearsynth.com

Analytical Chemistry : Deuterated compounds serve as ideal internal standards in mass spectrometry (MS). scielo.org.mxthalesnano.com Since they have nearly identical chemical properties and retention times to the non-labeled analyte but a different mass, they can be added to a sample in a known quantity to improve the accuracy and precision of quantification.

Spectroscopy : In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of deuterated solvents is standard practice to avoid large solvent signals that would otherwise obscure the signals from the analyte. clearsynth.com

Role of Deuterated Compounds in Advancing Analytical Precision and Mechanistic Understanding

The replacement of hydrogen with deuterium provides a powerful, non-invasive probe for exploring molecular behavior. In analytical science, the use of deuterated analogs as internal standards for chromatography and mass spectrometry has become a gold standard. Because the deuterated standard co-elutes with the target analyte and experiences similar ionization effects, it effectively corrects for sample loss during preparation and instrumental variability, leading to highly reliable quantitative data. thalesnano.com This precision is crucial in fields like environmental monitoring, food safety, and clinical diagnostics. wiseguyreports.com

For mechanistic understanding, the KIE is a fundamental tool. For example, if a reaction's rate slows significantly when a specific hydrogen is replaced with deuterium, it strongly suggests that the breaking of that C-H bond is a critical part of the reaction's slowest step. This allows researchers to map out complex reaction pathways step-by-step. symeres.comclearsynth.com Furthermore, deuterium labeling can be used to follow the journey of specific atoms through a series of chemical transformations, confirming proposed reaction intermediates and transition states. clearsynth.com This technique has been instrumental in refining our understanding of everything from enzyme catalysis to the synthesis of complex organic molecules. simsonpharma.comacs.org

Overview of 3-Pentanone-2,2,4,4-D4 within the Context of Deuterated Ketones

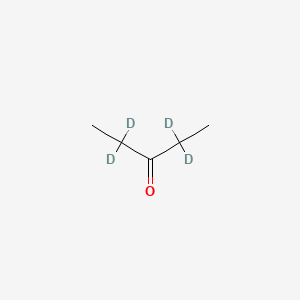

This compound is a deuterated version of the simple, symmetrical ketone, 3-pentanone (B124093) (also known as diethyl ketone). guidechem.comwikipedia.org In this specific isotopologue, the four hydrogen atoms on the carbons immediately adjacent to the carbonyl group (the α-carbons) are replaced with deuterium atoms. cdnsciencepub.com

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₅H₆D₄O |

| Molecular Weight | 90.16 g/mol |

| CAS Number | 6400-97-1 |

| Unlabeled Analog | 3-Pentanone (CAS: 96-22-0) |

Deuterated ketones, such as this compound, are valuable research tools. The hydrogen atoms on the α-carbons of ketones are acidic and can be removed by a base, a fundamental step in many important reactions like aldol (B89426) condensations and halogenations. Studying the deuterated version of a ketone can provide detailed mechanistic information about these base- or acid-catalyzed processes. cdnsciencepub.comdoi.org For instance, the photolysis (decomposition by light) of this compound has been used as a source of partially deuterated ethyl radicals, enabling detailed kinetic studies of radical reactions. acs.org Its synthesis has been achieved through methods such as the exchange of ordinary 3-pentanone with deuterium oxide in the presence of a base. cdnsciencepub.com This compound serves as a specific tool for researchers investigating reaction kinetics, stereochemistry, and the behavior of reactive intermediates derived from ketones. doi.orgacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetradeuteriopentan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-5(6)4-2/h3-4H2,1-2H3/i3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPIMTJIUBPUKL-KHORGVISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)C(=O)C([2H])([2H])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Deuterated Ketones and Isotopic Incorporation Considerations

General Approaches to Deuterium (B1214612) Incorporation in Ketone Structures

The primary strategies for synthesizing deuterated ketones involve hydrogen-deuterium exchange, the addition of deuterium across unsaturated bonds, and the use of pre-deuterated building blocks in coupling reactions. rsc.org Each approach offers distinct advantages and is suited for different target molecules and desired labeling patterns.

One of the most common methods for introducing deuterium at the α-position of a ketone is through hydrogen-deuterium (H/D) exchange. rsc.org This process is typically catalyzed by acids or bases and utilizes a deuterium source, most commonly deuterium oxide (D₂O). researchgate.netnih.govrsc.org

In a basic medium, the reaction proceeds through the formation of an enolate intermediate. A base abstracts an α-proton, creating a resonance-stabilized enolate, which is then quenched by D₂O to incorporate a deuterium atom. quimicaorganica.orgmdpi.com This process can be repeated to replace all α-hydrogens with deuterium. libretexts.org Various bases, from simple alkali-metal bases to more complex organobases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), have been employed to facilitate this exchange. researchgate.netmdpi.com

Under acidic conditions, the ketone is first protonated (or deuterated) on the carbonyl oxygen, which then tautomerizes to form an enol intermediate. quimicaorganica.orglibretexts.org The enol then reverts to the keto form by abstracting a deuterium from the deuterated solvent, resulting in α-deuteration. libretexts.org Superacid-catalyzed protocols have been developed that demonstrate high efficiency and broad substrate scope, allowing for the deuteration of complex molecules with excellent functional group tolerance. rsc.orgrsc.org Lewis acids, such as B(C₆F₅)₃, can also catalyze the α-deuteration of carbonyl compounds with D₂O by facilitating the formation of a boron-enolate intermediate. nih.gov

Recent advancements have also focused on organocatalyzed deuteration processes, which offer mild reaction conditions and avoid the use of potentially toxic metals. researchgate.net These methods have shown good to excellent deuterium incorporation in a variety of ketones. researchgate.net

| Catalyst System | Deuterium Source | Key Features | Deuterium Incorporation |

|---|---|---|---|

| Organocatalysts (e.g., pyrrolidine (B122466) derivatives) | D₂O | Mild, metal-free conditions. researchgate.netnih.govmit.edu | Good to excellent (90-97%). researchgate.net |

| Lewis Acids (e.g., B(C₆F₅)₃) | D₂O | Effective for compounds not readily deprotonated by Lewis bases. nih.gov | Up to >98%. nih.gov |

| Superacids (e.g., [Ph₃C]⁺[B(C₆F₅)₄]⁻ precursor) | D₂O | High efficiency, broad substrate scope, excellent functional group compatibility. rsc.org | Up to 99%. rsc.orgrsc.org |

| Alkali-Metal Bases (in DMSO) | D₂O | Transition-metal-free protocol. researchgate.net | High yields and deuterium incorporation. researchgate.net |

Another strategy for synthesizing deuterated ketones involves the addition of deuterium to unsaturated precursors. rsc.org For instance, the hydration of terminal alkynes using a deuterium source can produce ketones with deuterium incorporated at the α-position. rsc.org A more direct approach is the reduction of unsaturated functionalities using a deuterium source. For example, the partial deuteration of an alkyne using Lindlar's catalyst and a deuterium source can yield a deuterated alkene, which can then be further elaborated into a deuterated ketone. acs.org Reductive deuteration of α,β-unsaturated ketones can also be achieved, though controlling the position of deuterium addition can be challenging.

This approach involves the synthesis of the target deuterated ketone from smaller, pre-deuterated building blocks. rsc.org This "bottom-up" strategy offers excellent control over the location of the deuterium labels. For example, a deuterated alkyl halide could be used in a coupling reaction with an enolate to construct the carbon skeleton of the desired ketone with deuterium atoms precisely positioned. While this method provides high specificity, it often requires the multi-step synthesis of the deuterated starting materials. researchgate.net

Challenges in Site-Selective and Degree-Controlled Deuteration of Ketones

Despite the availability of several deuteration methods, achieving high site-selectivity and controlling the degree of deuterium incorporation remain significant challenges in synthetic organic chemistry. rsc.orgresearchgate.net

For unsymmetrical ketones with multiple, distinct α-positions, controlling which position undergoes H/D exchange can be difficult. The relative acidity of the α-protons often dictates the site of deuteration, with the more acidic proton being exchanged more readily. nih.gov In complex molecules, such as bioactive compounds and pharmaceuticals, the presence of multiple functional groups can further complicate selective deuteration. researchgate.netnih.govrsc.org

Developing catalytic systems that can differentiate between electronically and sterically similar α-protons is an active area of research. researchgate.net For instance, photodriven methods have been developed for the site-selective reductive deuteration of certain ketones, demonstrating that by tuning reaction conditions, specific sites can be targeted. thieme-connect.comresearchgate.net

Controlling the level of deuteration at a given α-position is extremely challenging. rsc.org Most H/D exchange protocols result in an "all-or-nothing" outcome, where a CH₃ group is fully converted to a CD₃ group, making it difficult to obtain partially deuterated groups like CDH₂ or CD₂H with any degree of control. rsc.org

The synthesis of compounds with partially deuterated methyl groups is of significant interest for fine-tuning metabolic processes in drug discovery and for creating multifunctional probes for spectroscopic analysis. rsc.org However, methods to achieve this are rare. rsc.org One reported approach for the synthesis of CD₂H-methyl ketones involves the coupling of esters with bis[(pinacolato)boryl]methane (B124671), followed by trapping with D₂O. rsc.org This method provides a convenient route to these valuable, partially deuterated compounds. rsc.org

| Methodology | Target Group | Key Reagents | Significance |

|---|---|---|---|

| Coupling of esters with bis[(pinacolato)boryl]methane and D₂O trapping | CD₂H-methyl ketones | Esters, bis[(pinacolato)boryl]methane, D₂O | Provides a controlled route to partially deuterated methyl ketones, which are otherwise difficult to access. rsc.org |

Advanced Synthetic Strategies for Precisely Labeled Ketones (e.g., Cu-catalyzed Redox-neutral Deacylation)

The precise installation of deuterium at specific, unactivated aliphatic positions in ketones presents a significant challenge in synthetic chemistry. nih.gov Advanced strategies have been developed to overcome this, offering high levels of control over the site and degree of deuteration. nih.gov One such powerful method is a copper-catalyzed, redox-neutral deacylation reaction. nih.govorganic-chemistry.org This strategy employs a methylketone (acetyl) moiety as a traceless activating group, which is later removed during the deuteration process. nih.govorganic-chemistry.org

The reaction mechanism is facilitated by the use of N-methylpicolino-hydrazonamide (MPHA), which promotes an efficient aromatization-driven carbon-carbon (C-C) bond cleavage. nih.govnih.gov The process begins with the condensation between the ketone and MPHA to form a pre-aromatic intermediate. nih.gov This intermediate then undergoes a copper-catalyzed C-C cleavage. nih.gov A key feature of this redox-neutral pathway is the use of the N-H hydrogen from the intermediate as the hydrogen atom source to quench the resulting carbon-centered radical. nih.gov For deuteration, inexpensive and readily available deuterium oxide (D₂O) is used as the deuterium source. nih.govorganic-chemistry.org

This methodology allows for a high degree of control, enabling selective mono-, di-, or tri-deuteration at specific sites. nih.govnih.gov The level of deuterium incorporation can be precisely managed by controlling the deuteration of the starting materials and reagents. For example, di-deuteration can be achieved by first performing a hydrogen/deuterium exchange at the α-position of the ketone substrate using D₂O and a pyrrolidine catalyst, followed by the deacylation step. nih.gov This deconstructive approach provides a versatile tool for preparing complex deuterated molecules, which is valuable for mechanistic studies and for fine-tuning the properties of pharmaceuticals. nih.govorganic-chemistry.org

Table 1: Overview of Cu-Catalyzed Deacylative Deuteration

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Copper (Cu) | nih.gov, nih.gov |

| Activating Group | Methylketone (acetyl) moiety | nih.gov, organic-chemistry.org |

| Promoter | N-methylpicolino-hydrazonamide (MPHA) | nih.gov, nih.gov |

| Deuterium Source | Deuterium oxide (D₂O) | nih.gov, organic-chemistry.org |

| Reaction Type | Redox-neutral deacylation | nih.gov, organic-chemistry.org |

| Key Advantage | Site-specific and degree-controlled deuteration | nih.gov, nih.gov |

| Achievable Labeling | Mono-, di-, and tri-deuteration | nih.gov |

Characterization of Deuterium Extent and Distribution in Synthesized Compounds

After the synthesis of a deuterated compound like 3-Pentanone-2,2,4,4-D4, it is crucial to accurately determine the extent and distribution of the isotopic label. The two primary analytical techniques for this characterization are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed, site-specific information about the location of deuterium atoms within a molecule. wikipedia.org

Proton NMR (¹H NMR): In ¹H NMR spectroscopy, the replacement of a proton with a deuteron (B1233211) leads to the disappearance or reduction in the intensity of the corresponding signal in the spectrum. studymind.co.uk This allows for the direct observation of which hydrogen positions have been deuterated.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. sigmaaldrich.com While less sensitive than ¹H NMR, it provides a clean spectrum where only the signals from the incorporated deuterium atoms are visible, confirming their presence and chemical environment. sigmaaldrich.com ²H NMR is particularly useful for highly deuterated compounds where residual proton signals are very weak. sigmaaldrich.com

Carbon-13 NMR (¹³C NMR): The incorporation of deuterium affects the signals of adjacent carbon atoms. The C-D bond causes a characteristic splitting pattern and a small upfield shift (isotope shift) in the ¹³C NMR spectrum, which can be used to identify the sites of deuteration. cdnsciencepub.com Two-dimensional NMR techniques, such as ¹H-¹³C correlation spectroscopy (HSQC), can be particularly effective for unambiguously assigning deuterated positions, even in complex molecules. cdnsciencepub.com

Table 2: Comparison of Analytical Techniques for Deuterium Characterization

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| Mass Spectrometry (MS) | Overall extent of deuterium incorporation (average number of ²H atoms). acs.org | High sensitivity; provides quantitative data on total labeling. | Does not typically provide site-specific information without fragmentation analysis. wikipedia.org |

| Proton NMR (¹H NMR) | Site-specific location of deuterium (via signal disappearance). studymind.co.uk | High resolution and sensitivity; readily available technique. | Can be complex to interpret with partial deuteration or overlapping signals. cdnsciencepub.com |

| Deuterium NMR (²H NMR) | Direct detection and quantification of deuterium at specific sites. sigmaaldrich.com | Unambiguous detection of deuterium; clean spectrum. sigmaaldrich.com | Lower sensitivity compared to ¹H NMR. wikipedia.org |

| Carbon-13 NMR (¹³C NMR) | Site-specific location of deuterium (via isotope shifts and splitting). cdnsciencepub.com | High resolution; can confirm deuteration adjacent to specific carbons. | Lower sensitivity; requires longer acquisition times. |

Applications in Advanced Analytical Chemistry and Metrology

Role as an Internal Standard in Quantitative Mass Spectrometry

Stable isotope-labeled compounds, such as 3-Pentanone-2,2,4,4-D4, are considered the gold standard for internal standards in mass spectrometry. uoregon.edu The fundamental principle involves adding a known quantity of the labeled standard to a sample before analysis. Because the labeled standard is chemically identical to the analyte of interest (the non-labeled version), it experiences the same behavior during sample preparation, injection, and analysis. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Isotopically labeled internal standards are crucial for correcting variability throughout the analytical process. This includes inconsistencies in sample extraction, volume variations during injection, and fluctuations in instrument response. By adding this compound at the earliest stage of sample preparation, it can account for analyte loss during all subsequent steps. Similarly, it corrects for variations in the performance of the mass spectrometer over time, ensuring that results are comparable across different samples and analytical runs.

The use of a suitable internal standard like a deuterated analog is fundamental to achieving high precision and accuracy in quantitative mass spectrometry. By normalizing for the variables mentioned above, the random and systematic errors in the analysis are significantly reduced. This leads to more reliable and reproducible data, which is essential for clinical diagnostics, environmental monitoring, and other fields requiring precise measurements.

Integration of this compound in Analytical Method Development and Validation

During the development of a new analytical method, an internal standard must be carefully selected and evaluated. The validation process ensures that the method is fit for its intended purpose. For a method employing this compound, validation would involve assessing parameters such as linearity, accuracy, precision, and the limit of quantification. The performance of the internal standard in correcting for variability and matrix effects would be a key aspect of this validation, confirming its suitability for the specific application.

Utilization in Specific Mass Spectrometry Platforms

The application of this compound is particularly relevant in mass spectrometry-based platforms where precise quantification is necessary.

In the field of high-temperature kinetics, this compound has been utilized in a specialized GC-MS application. In studies of the thermal decomposition and oxidation of 3-pentanone (B124093), the formation of carbon monoxide (CO) and ethene (C2H4) was monitored. dss.go.th Both of these products have a nominal mass of 28, making them indistinguishable by low-resolution mass spectrometry. To overcome this, researchers used partially deuterated this compound. The deuterated ethene produced from this precursor has a different mass, allowing for the separation and independent measurement of the CO and C2H4 signals, thereby enabling more accurate kinetic modeling. dss.go.th This demonstrates the utility of isotopic labeling in resolving complex analytical challenges.

Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Contexts

In the field of quantitative analysis, particularly with UPLC-MS/MS, deuterated compounds like this compound serve as superior internal standards. clearsynth.com The primary role of an internal standard is to correct for variations that can occur during sample preparation and analysis, ensuring accurate and precise quantification of the target analyte. scioninstruments.com

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for several key reasons:

Co-elution with Analyte: this compound is chemically almost identical to the non-deuterated 3-Pentanone. This ensures that it behaves in the same manner during chromatographic separation, eluting from the UPLC column at virtually the same time as the analyte of interest. texilajournal.com

Compensation for Matrix Effects: Complex biological or environmental samples can contain substances that interfere with the ionization of the target analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect. clearsynth.com This can either suppress or enhance the signal, leading to inaccurate measurements. scioninstruments.com Because the deuterated standard co-elutes with the analyte, it experiences the same matrix effects. texilajournal.com By comparing the signal of the analyte to the signal of the known concentration of the internal standard, these effects can be effectively normalized. wisdomlib.org

Correction for Sample Loss: During sample preparation steps like liquid-liquid extraction or solid-phase extraction, some amount of the analyte may be lost. The deuterated internal standard, having the same chemical properties, will be lost in the same proportion. The ratio of the analyte to the standard remains constant, allowing for accurate quantification despite the loss.

The use of this compound as an internal standard in a UPLC-MS/MS method would involve adding a precise amount to every sample and calibration standard. The mass spectrometer would be set to monitor specific mass-to-charge (m/z) transitions for both the analyte (3-Pentanone) and the deuterated standard. The slight mass difference allows the instrument to distinguish between the two compounds easily. scioninstruments.com

| Feature | Role in UPLC-MS/MS | Benefit |

| Analyte | 3-Pentanone | The compound to be quantified. |

| Internal Standard | This compound | Added at a known concentration to all samples. |

| Chromatography | Co-elution | Both compounds experience the same retention time and matrix effects. |

| Mass Spectrometry | Different m/z values | Allows for simultaneous but distinct detection. |

| Quantification | Ratio of analyte peak area to internal standard peak area | Corrects for sample loss and ionization variability, leading to high accuracy and precision. clearsynth.comtexilajournal.com |

Multiplexed Photoionization Mass Spectrometry with Tunable Synchrotron Radiation

Multiplexed photoionization mass spectrometry is a powerful technique for studying chemical kinetics and identifying reaction products, including different structural isomers. nih.gov This method utilizes tunable synchrotron radiation to ionize molecules, which are then detected by a mass spectrometer. osti.gov The key feature is the ability to collect a three-dimensional data set: signal intensity as a function of mass-to-charge ratio, reaction time, and photon energy. researchgate.netunt.edu

In this context, a deuterated compound such as this compound can be used as a stable reference for quantitative measurements of reaction kinetics. The instrument can distinguish between isomers based on their unique photoionization efficiency (PIE) curves, which plot ion signal against photon energy. dntb.gov.ua

The role of this compound in this advanced technique would be multifaceted:

Kinetic Reference: In studies of gas-phase reactions, the deuterated standard can be introduced into the reaction flow tube at a known concentration. Its distinct mass allows it to be monitored simultaneously with reactants and products without spectral overlap. This provides a constant internal reference to correct for fluctuations in pressure, temperature, or instrument sensitivity over the course of the experiment.

Isomer Differentiation: The PIE curve is a molecular fingerprint. While this compound would have a PIE curve very similar to its non-deuterated counterpart, its known and stable signal can help in the deconvolution of complex spectra containing multiple isomers, each with its own characteristic ionization threshold. nih.govosti.gov

Data Normalization: The multiplexed approach generates a massive data "cube" (Intensity vs. m/z vs. time vs. energy). researchgate.net Having a constant, known signal from the deuterated standard within this data set provides a crucial anchor point for normalization and interpretation, enhancing the reliability of the derived kinetic parameters and product branching ratios. dntb.gov.ua

Other Spectroscopic Applications of Deuterated Compounds

Deuterium (B1214612) as a Probe in Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of molecules. researchgate.net The substitution of hydrogen with deuterium, a heavier isotope, significantly alters these vibrational frequencies. wikipedia.org The frequency of a chemical bond's vibration is dependent on the masses of the atoms involved; a bond to a heavier isotope will vibrate at a lower frequency.

This isotopic shift is particularly pronounced for C-H stretching vibrations. C-H bonds typically show strong Raman signals in the 2800–3100 cm⁻¹ region. In contrast, the corresponding C-D stretching vibrations are shifted to a lower frequency, typically appearing in the 2100–2300 cm⁻¹ region. This area of the Raman spectrum is often called the "silent" or "bio-orthogonal" region because it is largely free of signals from naturally occurring biological molecules like lipids and proteins. researchgate.net

For this compound, the C-D bonds at the alpha-positions to the carbonyl group would produce characteristic peaks in this silent region. This allows the molecule to be used as a Raman probe. Researchers can track the presence and local environment of the deuterated pentanone in a complex mixture without interference from the Raman signals of other hydrogen-containing compounds. aip.org The position and shape of the C-D peak can provide information about the molecule's interactions and conformation. cdnsciencepub.com

| Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| C-H Stretch | 2800 - 3100 |

| C-D Stretch | 2100 - 2300 |

| C=O Stretch | 1650 - 1750 |

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Deuterium substitution has a profound and useful effect on NMR spectra. While hydrogen (¹H) is the most commonly observed nucleus in NMR, deuterium (²H) can also be observed, but at a very different frequency. wikipedia.org

The use of this compound in NMR serves two main purposes:

Structural Elucidation and Spectral Simplification: In a standard ¹H NMR spectrum of non-deuterated 3-pentanone, the spectrum shows a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. In the ¹H NMR spectrum of this compound, the signals from the deuterated positions (2 and 4) are absent. The protons on the methyl groups (positions 1 and 5) are no longer coupled to adjacent protons, resulting in a simplified spectrum where they appear as a singlet (or a very finely split multiplet due to the much smaller coupling to deuterium). This simplification can confirm the exact locations of deuterium incorporation.

Isotopic Purity Confirmation: The isotopic purity of this compound can be readily assessed using ¹H NMR. By integrating the area of the remaining proton signals at positions 1 and 5 and comparing it to the area of any residual, small signals in the region where the methylene protons would appear (around 2.4 ppm), one can calculate the percentage of deuteration. For a highly pure sample, the signals for the methylene protons should be virtually nonexistent. Furthermore, a ²H (Deuterium) NMR spectrum can be acquired, which would show a signal corresponding to the chemical environment of the deuterium atoms, directly confirming their presence.

| Compound | ¹H NMR Signal (Position 1 & 5) | ¹H NMR Signal (Position 2 & 4) |

| 3-Pentanone | ~1.06 ppm (triplet) | ~2.44 ppm (quartet) |

| This compound | ~1.06 ppm (singlet) | Absent |

Mechanistic Studies and Reaction Pathway Elucidation Using 3 Pentanone 2,2,4,4 D4

Investigation of Chemical Reaction Mechanisms through Deuterium (B1214612) Labeling Studies

Deuterium labeling is a powerful technique for elucidating reaction mechanisms. acs.org Since deuterium (D) has nearly identical chemical properties to hydrogen (H) but twice the mass, its presence can be tracked throughout a reaction sequence using techniques like mass spectrometry and NMR spectroscopy. This allows chemists to determine which specific C-H bonds are broken and formed, and in what order, providing a "roadmap" of the molecular transformation.

The oxidation of ketones is a critical process in both atmospheric chemistry and combustion. Understanding the precise mechanism of these reactions is essential for modeling air quality and improving engine efficiency. The reaction of 3-pentanone (B124093) with chlorine atoms (Cl) serves as a model system for such oxidation processes.

In the absence of oxygen, the Cl-initiated reaction with non-deuterated 3-pentanone primarily involves the abstraction of a hydrogen atom, leading to the formation of two main chlorinated products. nih.gov The location of the initial hydrogen abstraction determines the final product. Abstraction from the methylene (B1212753) group (C2 or C4 position) results in 2-chloro-3-pentanone, while abstraction from the terminal methyl group (C1 or C5 position) yields 1-chloro-3-pentanone. nih.gov

Studies on the non-deuterated compound show a significant preference for abstraction at the C2/C4 position. nih.gov

| Product | Position of H Abstraction | Yield |

|---|---|---|

| 2-chloro-3-pentanone | C2 or C4 (Methylene) | 78% |

| 1-chloro-3-pentanone | C1 or C5 (Methyl) | 21% |

The use of 3-Pentanone-2,2,4,4-D4 would provide definitive evidence for this mechanism. If a C-D bond at the C2/C4 position is broken, the resulting chlorinated product would retain the deuterium label at a different position or lose it, which can be detected. More importantly, breaking a C-D bond is significantly slower than breaking a C-H bond (a phenomenon known as the Kinetic Isotope Effect), which would alter the ratio of the products, providing further insight into the reaction's transition state.

Isotopic labeling is crucial for tracing how a molecule's atomic framework rearranges during a reaction. guidechem.com In processes where a molecule might isomerize or fragment, the deuterium labels in this compound act as markers, allowing researchers to follow the fate of the ethyl groups.

For example, in high-temperature decomposition or photochemical reactions, 3-pentanone can break apart and reform into different structures. By analyzing the mass and structure of the final products and determining the location of the deuterium atoms, chemists can reconstruct the sequence of bond-breaking and bond-forming events. This method has been applied to various systems to distinguish between proposed mechanistic pathways, such as concerted versus stepwise reactions or to identify unexpected molecular rearrangements. iitd.ac.in

Kinetic Isotope Effects (KIE) and their Role in Understanding Reaction Dynamics Involving Deuterated 3-Pentanone

The Kinetic Isotope Effect (KIE) is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org It is one of the most powerful tools for studying reaction mechanisms. The KIE is expressed as the ratio of the rate constant for the reaction with the light isotope (kH) to the rate constant for the reaction with the heavy isotope (kD). libretexts.org

KIE = kH / kD

A "primary" KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. princeton.edu Because the C-D bond has a lower zero-point vibrational energy than the C-H bond, it requires more energy to break, making the reaction slower. princeton.edu For C-H bond cleavage, primary KIE values (kH/kD) are typically in the range of 2–8 at room temperature. libretexts.org A "secondary" KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage, and these effects are much smaller. wikipedia.org

Studies on related ketones, such as 2-pentanone, demonstrate the utility of KIE measurements. In the deprotonation (enolization) of 2-pentanone-1,1,1-d3 using strong bases, the KIE was found to be highly dependent on the reaction conditions, revealing details about the transition state and the involvement of the base. researchgate.net

| Base | Solvent System | Temperature (°C) | kH/kD |

|---|---|---|---|

| LDA | THF | 0 | 9.7 |

| LHMDS | THF | 0 | 3.5 |

| LDA | THF-HMPA | 0 | 4.5 |

| LHMDS | THF-HMPA | -70 | 14.0 |

For this compound, measuring the KIE for reactions like hydrogen abstraction by radicals would provide direct evidence of C-H (or C-D) bond breaking in the slowest step of the reaction. A large primary KIE would confirm that abstraction from the C2/C4 position is the rate-limiting event, thereby validating theoretical models of the reaction's energy profile.

Application in Chemical Kinetic Modeling of Ketone Oxidation Processes

Chemical kinetic models are complex computer simulations that describe a chemical process, such as combustion, as a series of individual elementary reactions. The accuracy of these models depends on the accuracy of the rate constants used for each elementary step. universityofgalway.ieresearchgate.net

The oxidation of 3-pentanone has been the subject of such modeling efforts to understand its behavior as a potential fuel tracer. universityofgalway.iefigshare.com These models include numerous reaction pathways, such as unimolecular decomposition and hydrogen abstraction by various radicals. researchgate.net

Experimental data derived from studies of this compound are crucial for developing and validating these kinetic models.

Product Branching Ratios: By measuring how the product distribution (e.g., between 1-chloro- and 2-chloro-3-pentanone) changes upon deuteration, modelers can refine the relative rates of competing reaction pathways.

Kinetic Isotope Effects: Experimental KIEs provide a stringent test for the theoretical calculations used to derive rate constants. If a model's calculated KIE does not match the experimental value, it indicates that the underlying potential energy surface for that reaction is incorrect and must be revised. universityofgalway.ie

By incorporating data from deuterated species, chemical kinetic models become more robust and predictive. This enhanced accuracy is vital for simulating complex real-world phenomena, from atmospheric pollutant formation to the efficiency and emissions of internal combustion engines.

Applications in Metabolic Research and Isotope Tracing

Study of Catabolic Pathways and Biochemical Transformations using Labeled Substrates

The study of the breakdown (catabolism) of 3-pentanone (B124093) is crucial for understanding its physiological role and its connection to other metabolic pathways. Research has indicated that exhaled 3-pentanone can originate from the altered catabolism of branched-chain keto acids (BCKAs) nih.gov.

Under certain conditions, such as inflammation, the normal metabolic processing of propionyl-CoA can be disrupted. This can lead to an accumulation of propionyl-CoA, which may then undergo unusual condensation reactions to form 3-pentanone nih.gov. The use of a labeled substrate like 3-Pentanone-2,2,4,4-D4 would be invaluable in definitively tracing these biochemical transformations. By administering the deuterated compound and tracking the appearance of the deuterium (B1214612) label in downstream metabolites, researchers could confirm the specific enzymatic steps and pathways involved in its breakdown.

A study investigating the metabolism of 3-pentanone under inflammatory conditions in rats provides insight into the potential catabolic pathways. The study measured the concentration of exhaled 3-pentanone in response to inflammatory stimuli.

Exhaled 3-Pentanone Concentrations in Rats under Inflammatory Conditions

| Treatment Group | Time Point | Exhaled 3-Pentanone (volts, mean ± SD) |

|---|---|---|

| Vehicle | Baseline | 0.27 ± 0.12 |

| Vehicle | 85% Survival Time | 0.30 ± 0.09 |

| Low-dose LPS | 60% Survival Time | 0.38 ± 0.18 |

| Low-dose LPS | 85% Survival Time | 0.62 ± 0.15 |

| High-dose LPS | 60% Survival Time | 0.26 ± 0.28 |

| High-dose LPS | 85% Survival Time | 0.40 ± 0.22 |

| Low-dose TNFα | 60% Survival Time | 0.20 ± 0.09 |

| Low-dose TNFα | 85% Survival Time | 0.39 ± 0.17 |

| High-dose TNFα | 60% Survival Time | 0.18 ± 0.06 |

| High-dose TNFα | 85% Survival Time | 0.34 ± 0.08 |

Data adapted from a study on 3-pentanone metabolism under inflammatory conditions nih.gov. LPS: Lipopolysaccharide; TNFα: Tumor Necrosis Factor-alpha.

Implications for Understanding Endogenous Compound Metabolism under Specific Conditions

The study of endogenous (naturally occurring) compounds and their metabolism under specific physiological or pathological states is a critical area of biomedical research. The findings related to 3-pentanone metabolism during inflammation highlight how its production can be indicative of underlying metabolic dysregulation nih.gov.

During prolonged inflammation, there is an increased demand for substrates for cellular energy. This can lead to the irreversible degradation of excessive BCKAs to propionyl-CoA, which in turn results in increased levels of exhaled 3-pentanone nih.gov. This suggests that 3-pentanone could serve as a biomarker for altered branched-chain amino acid and keto acid metabolism.

By using this compound as a tracer, researchers could more precisely quantify the turnover of the endogenous 3-pentanone pool under such conditions. This would provide a clearer picture of the metabolic shifts that occur during inflammation and could lead to a better understanding of the pathophysiology of inflammatory diseases. Furthermore, tracing the metabolic fate of the deuterated label could reveal novel biochemical pathways and interactions that are activated or suppressed during specific physiological states.

Advanced Methodological Considerations for Research with 3 Pentanone 2,2,4,4 D4

Chromatographic Behavior of Deuterated Analogs Compared to Protium (B1232500) Counterparts

In chromatographic separations, it is often assumed that an analyte and its isotopically labeled counterpart will co-elute. However, differences in the vibrational energy of carbon-deuterium (C-D) versus carbon-protium (C-H) bonds can lead to observable chromatographic separation, a phenomenon known as the chromatographic isotope effect. nih.govnih.gov

In gas chromatography (GC), deuterated compounds frequently exhibit shorter retention times than their protiated analogs, a phenomenon referred to as the "inverse isotope effect". nih.govgcms.cz This is attributed to the slightly lower polarizability and weaker van der Waals interactions of C-D bonds compared to C-H bonds. Consequently, deuterated molecules may have a slightly higher vapor pressure, leading to earlier elution from the GC column. gcms.cz The magnitude of this effect is influenced by several factors, including the number of deuterium (B1214612) atoms, their position in the molecule, and the polarity of the stationary phase. researchgate.netnih.gov For instance, deuteration of aliphatic groups tends to have a more pronounced inverse isotope effect on retention compared to aromatic substituents. nih.gov Nonpolar stationary phases often show an inverse isotope effect, while polar stationary phases may exhibit a normal isotope effect where the deuterated compound elutes later. nih.gov

In liquid chromatography (LC), particularly reversed-phase HPLC, the opposite effect is often observed. Deuterated compounds may elute slightly earlier than their non-deuterated counterparts, indicating less interaction with the nonpolar stationary phase. oup.com This suggests that deuterated compounds can be perceived as slightly more polar in this context. The separation of isotopologues can be enhanced by increasing the number of isotopic substitutions. researchgate.netnih.gov

| Factor | Effect on Retention Time of Deuterated Analog (Relative to Protium) | Chromatographic Technique |

|---|---|---|

| Increased Number of Deuterium Atoms | Generally increases the magnitude of the retention time shift | GC & LC |

| Position of Deuterium Atoms (e.g., Aliphatic vs. Aromatic) | Aliphatic substitution often has a greater effect | GC |

| Stationary Phase Polarity | Nonpolar phases often lead to earlier elution (inverse effect); Polar phases can lead to later elution (normal effect) | GC |

| Mobile Phase Composition | Can influence the degree of separation | LC |

Ionization Efficiency and Fragmentation Patterns in Mass Spectrometry of Deuterated Species

Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds. While the primary difference between 3-Pentanone (B124093) and 3-Pentanone-2,2,4,4-D4 is their mass-to-charge ratio (m/z), deuteration can also influence ionization efficiency and fragmentation pathways.

The ionization efficiency of a deuterated compound can sometimes differ from its protiated analog, although this effect is often considered minimal. researchgate.net However, more significant differences can arise in the fragmentation patterns observed in the mass spectrum. The C-D bond is stronger than the C-H bond, which can lead to a kinetic isotope effect during fragmentation. This can alter the relative abundances of fragment ions compared to the unlabeled compound. stackexchange.com

For 3-pentanone, a major fragmentation pathway involves the cleavage of the C-C bonds adjacent to the carbonyl group. libretexts.orglibretexts.org Another common fragmentation for ketones is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the α,β-bond. wikipedia.orgyoutube.com In the case of this compound, the presence of deuterium at the α-carbons will significantly alter the masses of the resulting fragment ions. For example, the acylium ion, a common fragment for ketones, will have a different m/z value. The McLafferty rearrangement would also be affected, potentially leading to deuterium transfer instead of hydrogen transfer, or a change in the favorability of this rearrangement.

| Compound | Molecular Ion (M+) | Alpha-Cleavage Fragment (Acylium Ion) | McLafferty Rearrangement Fragment |

|---|---|---|---|

| 3-Pentanone (C5H10O) | m/z 86 | m/z 57 | m/z 58 |

| This compound (C5H6D4O) | m/z 90 | m/z 61 or m/z 59 | m/z 60 |

Development of Detection and Quantification Strategies for Deuterated Ketones in Complex Matrices

The unique properties of deuterated compounds like this compound make them ideal for use as internal standards in quantitative analysis, particularly in complex matrices such as biological fluids or environmental samples. nih.govresearchgate.net The principle of isotope dilution mass spectrometry (IDMS) relies on the addition of a known amount of the isotopically labeled standard to a sample. The analyte and the standard are assumed to behave identically during sample preparation and analysis, and the concentration of the analyte can be determined from the ratio of the signals of the native and labeled compounds. nih.gov

Developing a robust method for the detection and quantification of deuterated ketones involves several key steps. First, a suitable chromatographic method, either GC or LC, must be developed to separate the analyte from matrix interferences. researchgate.netspringernature.com This is followed by optimization of the mass spectrometer parameters to achieve the desired sensitivity and selectivity. For tandem mass spectrometry (MS/MS) methods, specific precursor-to-product ion transitions are selected for both the analyte and the deuterated internal standard. springernature.comnih.gov

For ketones, which can have poor ionization efficiency, derivatization with reagents such as p-toluenesulfonylhydrazine (TSH) can be employed to improve their detection by electrospray ionization (ESI) mass spectrometry. nih.govresearchgate.net This approach not only enhances sensitivity but can also provide a predictable fragmentation pattern that aids in the identification of unknown ketones in a sample. nih.gov

The validation of such a quantitative method is crucial and typically involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of a deuterated internal standard like this compound can significantly improve the accuracy and precision of the method by correcting for variations in sample extraction, injection volume, and instrument response. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes for Advanced Deuterium (B1214612) Labeling

The synthesis of specifically deuterated compounds like 3-Pentanone-2,2,4,4-D4 is foundational to their application in research. While established methods exist, ongoing research focuses on developing more efficient, selective, and cost-effective synthetic routes.

Historically, deuterated 3-pentanones have been synthesized through modifications of known reactions, such as those reported by Ivanoff for aliphatic ketones, and through deuterium exchange. cdnsciencepub.comcdnsciencepub.com These methods often involve challenges associated with handling deuterium compounds. cdnsciencepub.com Future explorations aim to overcome these difficulties.

Key areas for future synthetic research include:

Late-Stage Deuteration: Developing methods to introduce deuterium at a late stage of a synthesis is highly desirable as it allows for the efficient labeling of complex molecules without the need to redesign the entire synthetic pathway. acs.org

Catalytic H/D Exchange: The use of transition metal catalysts, such as palladium, in combination with a deuterium source like D₂O, presents an environmentally benign approach for hydrogen-deuterium (H-D) exchange reactions. nih.gov Research into new catalytic systems promises higher selectivity and efficiency. nih.gov

Enzymatic Synthesis: Biocatalysis offers a pathway for highly selective deuterium incorporation. simsonpharma.comingenza.com Enzymes can catalyze deuteration at specific molecular sites with high precision, a feature that is particularly valuable for creating complex, selectively labeled molecules. ingenza.com

Reductive Deuteration: Novel strategies for the reductive deuteration of ketones are being explored, such as using a Mg/BrCH₂CH₂Br/D₂O system, which can provide α-deuterated alcohols with high deuterium incorporation. acs.org

A comparative look at various deuterium labeling methods is presented below:

| Method | Description | Advantages |

| Direct Exchange | Involves swapping a hydrogen atom with a deuterium atom, common in molecules with acidic protons. simsonpharma.com | Simple and can be cost-effective. |

| Deuterated Reagents | Utilizes reagents where hydrogen atoms have been replaced with deuterium, such as D₂O or CD₃I. simsonpharma.com | Allows for the introduction of deuterium at specific positions. |

| Metal-Catalyzed Hydrogenation | Employs deuterated hydrogen gas (D₂) in hydrogenation reactions. simsonpharma.com | Can achieve high levels of deuterium incorporation. |

| Synthesis from Deuterated Precursors | Starts with materials that already contain deuterium. simsonpharma.com | Provides a direct route to the target deuterated molecule. |

| Enzymatic Synthesis | Uses enzymes to selectively incorporate deuterium into specific sites of organic molecules. simsonpharma.com | Offers high regio- and stereoselectivity. ingenza.com |

Expanded Applications in Systems Biology and Multi-Omics Research

Deuterium-labeled compounds are invaluable tools in systems biology and multi-omics (e.g., proteomics, metabolomics) research, enabling the tracing and quantification of metabolic fluxes and the elucidation of complex biological networks. clearsynth.comnih.gov

The use of this compound and other deuterated ketones can provide insights into:

Metabolic Pathway Tracing: As tracers, these compounds allow researchers to follow the metabolic fate of molecules within a biological system. simsonpharma.comnih.gov This is crucial for understanding how organisms absorb, distribute, metabolize, and excrete compounds. clearsynth.com

Metabolic Flux Analysis: Mass spectrometry-based metabolomics with stable isotope labeling is a powerful technique for analyzing tissue metabolism and its flux. nih.govau.dk Deuterium-labeled precursors can be used to quantify the flow of metabolites through various pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle. nih.govau.dk

Drug Metabolism and Pharmacokinetics (DMPK) Studies: Deuterium labeling helps in understanding the metabolic pathways of drug candidates, their bioavailability, and potential drug interactions. symeres.com The incorporation of deuterium can alter the pharmacokinetic properties of a drug, often leading to reduced clearance rates and extended half-lives. symeres.com

A study on the effects of an exogenous ketone ester in aging mice utilized a multi-omics approach to investigate changes in the transcriptome, proteome, and lipidome of skeletal muscle, showcasing the power of these techniques in understanding the systemic effects of metabolic interventions. researchgate.netfrontiersin.orgconsensus.app

Development of New Analytical Techniques for Deuterated Ketones

The accurate and sensitive detection of deuterated compounds is critical for their use in research. Advances in analytical instrumentation and methodologies are continually improving our ability to analyze these molecules.

Current and emerging analytical techniques include:

Mass Spectrometry (MS): A cornerstone for the analysis of deuterated compounds, MS allows for the differentiation of labeled and unlabeled molecules based on their mass-to-charge ratio. researchgate.netumd.eduproquest.com Ultrahigh-resolution mass spectrometry is particularly powerful for complex mixtures. umd.eduproquest.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a key technique for determining the position and extent of deuterium labeling within a molecule. simsonpharma.comclearsynth.com It can also be used to study protein-ligand interactions and determine the three-dimensional structure of proteins. clearsynth.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, providing a robust platform for tracing deuterium metabolism in biological samples. nih.govau.dk

Deuterium Metabolic Imaging (DMI): A novel, non-invasive magnetic resonance (MR)-based method for mapping the metabolism of deuterated substrates in vivo. nih.govnih.gov DMI holds promise for clinical applications, including the diagnosis of malignancies and the assessment of treatment responses. nih.gov

Challenges in the analysis of deuterated compounds include the potential for chromatographic isotope effects, where deuterated analytes may elute earlier than their non-labeled counterparts in reverse-phase chromatography. acs.org Understanding and mitigating these effects is an active area of research. acs.org

Potential for Fine-Tuned Control of Biochemical Processes through Precise Deuteration

The replacement of hydrogen with deuterium can subtly but significantly alter the properties of a molecule, a phenomenon that can be harnessed to control biochemical processes. This is primarily due to the kinetic isotope effect (KIE) . wikipedia.orglibretexts.org

The C-D bond is stronger than the C-H bond, meaning that more energy is required to break it. advancedsciencenews.comyoutube.comlibretexts.org This can lead to a slowing of chemical reactions where C-H bond cleavage is the rate-limiting step. advancedsciencenews.comyoutube.com

This principle has profound implications:

Modulating Drug Metabolism: By strategically placing deuterium at sites of metabolic oxidation, the rate of drug breakdown can be slowed. advancedsciencenews.comnih.govyoutube.com This can lead to improved pharmacokinetic profiles, allowing for lower or less frequent dosing and potentially reducing the formation of toxic metabolites. advancedsciencenews.comnih.gov

Elucidating Reaction Mechanisms: The KIE is a powerful tool for studying the mechanisms of chemical and enzymatic reactions. libretexts.orglibretexts.org By measuring the change in reaction rate upon isotopic substitution, researchers can gain insights into the rate-determining steps of a reaction. libretexts.org

Stabilizing Pharmaceuticals: The increased strength of the C-D bond can enhance the metabolic stability of pharmaceuticals, thereby increasing their therapeutic efficacy. advancedsciencenews.com

The magnitude of the deuterium KIE can be substantial, with reaction rates sometimes slowing by a factor of 7 or 8. libretexts.orglibretexts.org This provides a significant lever for manipulating biochemical pathways with a high degree of precision.

Q & A

Basic Questions

Q. What role does 3-Pentanone-2,2,4,4-D4 play in studying ethyl radical reaction kinetics?

- Answer : this compound serves as a precursor for generating deuterated ethyl radicals (CH3CD2·) via photolysis. The deuterium substitution at positions 2 and 4 allows precise tracking of radical abstraction and recombination pathways, enabling quantitative analysis of kinetic parameters such as rate constants for disproportionation and combination reactions .

Q. Which analytical methods are critical for analyzing products from this compound photolysis?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is essential for separating and quantifying deuterated products (e.g., ethane-d2, ethene-d1). Isotopic contributions must be corrected using temperature-dependent rate constants (e.g., kdis/kcomb ratios) to distinguish between primary and secondary reaction pathways .

Q. Why are specific deuterium positions (2,2,4,4) chosen in 3-Pentanone-D4 for radical studies?

- Answer : Deuterium at these positions ensures that photolytic cleavage produces ethyl radicals (CH3CD2·) with defined isotopic labeling. This selectivity minimizes interference from non-deuterated hydrogen abstraction, simplifying mechanistic studies of radical-molecule interactions .

Advanced Research Questions

Q. How can discrepancies in historical kinetic data for ethyl radical reactions be addressed using modern techniques?

- Answer : Earlier studies (e.g., Wijnen and Steacie) faced limitations in deuterated compound purity and analytical resolution. Modern approaches use high-purity 3-Pentanone-D4 (>98 atom% D) and advanced spectrometry to reduce systematic errors. For example, correcting for ethane-d2 contributions at high temperatures (>300°C) improves accuracy in rate constant determination .

Q. What are the implications of isotopic substitution on the branching ratios of ethyl radical reactions?

- Answer : Deuterium isotope effects (KIEs) reduce the disproportionation-to-combination ratio (kdis/kcomb) by stabilizing transition states. For CH3CD2· radicals, kdis/kcomb ≈ 0.10 at elevated temperatures, compared to ~0.15 for non-deuterated analogs. This difference underscores the need for isotopic corrections in kinetic modeling .

Q. What challenges arise in quantifying chain propagation steps involving pentanonyl radicals in 3-Pentanone-D4 systems?

- Answer : Secondary reactions (e.g., pentanonyl radical decomposition) complicate product distribution analysis. Isotopic labeling (e.g., CD3CD2COCD2CH3) and time-resolved spectroscopy are required to differentiate primary radical pathways from side reactions. Controlled photolysis conditions (e.g., low pressure, inert gas matrices) mitigate competing processes .

Methodological Considerations

- Isotopic Purity : Ensure deuterated compounds exceed 98 atom% D to minimize kinetic artifacts from protiated impurities .

- Temperature Dependence : Kinetic studies should span 20–150°C to capture Arrhenius behavior and validate extrapolated rate constants .

- Data Correction : Account for isotopic scrambling (e.g., ethane-d2 formation via disproportionation) using computational models or internal standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.